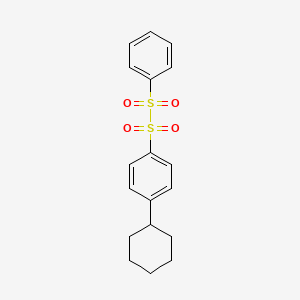
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclohexyl group attached to a phenyl ring, which is further connected to a disulfane group with four oxygen atoms. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial production.
化学反応の分析
Types of Reactions
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfane group to thiols or sulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl or cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学的研究の応用
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane involves its interaction with specific molecular targets and pathways. The disulfane group can undergo redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins can modulate enzyme activity and receptor binding.
類似化合物との比較
Similar Compounds
4-Cyclohexylacetophenone: A structurally similar compound with a cyclohexyl group attached to a phenyl ring, but lacking the disulfane and tetraoxo groups.
1-(4-Cyclohexylphenyl)ethanone: Another related compound with a simpler structure, used in various organic synthesis applications.
Uniqueness
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane is unique due to the presence of the disulfane group with four oxygen atoms, which imparts distinct redox properties and reactivity. This makes it valuable for applications requiring specific redox behavior and interactions with biological molecules.
特性
CAS番号 |
426832-92-0 |
|---|---|
分子式 |
C18H20O4S2 |
分子量 |
364.5 g/mol |
IUPAC名 |
1-(benzenesulfonylsulfonyl)-4-cyclohexylbenzene |
InChI |
InChI=1S/C18H20O4S2/c19-23(20,17-9-5-2-6-10-17)24(21,22)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2 |
InChIキー |
VIKZIVDNFSAYBI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


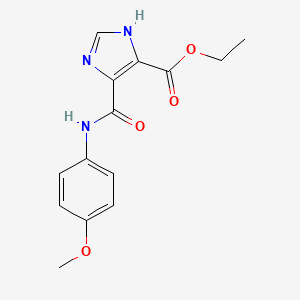

![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
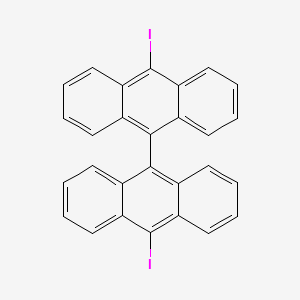
![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)

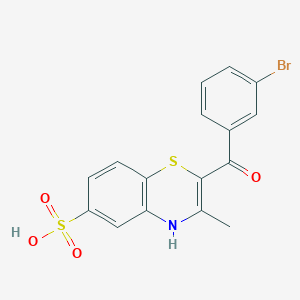
![1,1'-[7H-Purine-2,6-diyldi(piperazine-4,1-diyl)]di(ethan-1-one)](/img/structure/B14244538.png)
![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)
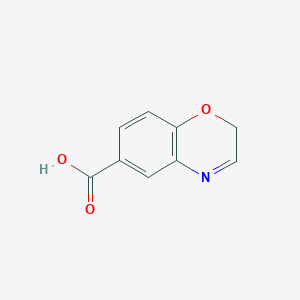


![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
